(5,6,7,8-Tetrahydro-[1,8]naphthyridin-2-yl)-acetic acid methyl ester dihydrochloride
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Overview
Description
(5,6,7,8-Tetrahydro-[1,8]naphthyridin-2-yl)-acetic acid methyl ester dihydrochloride is a chemical compound that belongs to the class of naphthyridines. This compound is characterized by its unique structure, which includes a tetrahydro-naphthyridine ring system and an acetic acid methyl ester group. The compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,6,7,8-Tetrahydro-[1,8]naphthyridin-2-yl)-acetic acid methyl ester dihydrochloride typically involves multiple steps. One common method includes the cyclization of appropriate precursors to form the tetrahydro-naphthyridine ring system, followed by esterification to introduce the acetic acid methyl ester group. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated systems, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
(5,6,7,8-Tetrahydro-[1,8]naphthyridin-2-yl)-acetic acid methyl ester dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with different functional groups, while reduction can produce reduced forms of the compound.
Scientific Research Applications
(5,6,7,8-Tetrahydro-[1,8]naphthyridin-2-yl)-acetic acid methyl ester dihydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and as a lead compound for new pharmaceuticals.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of (5,6,7,8-Tetrahydro-[1,8]naphthyridin-2-yl)-acetic acid methyl ester dihydrochloride involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (5,6,7,8-Tetrahydro-[1,8]naphthyridin-2-yl)-acetic acid methyl ester dihydrochloride include other naphthyridine derivatives and related heterocyclic compounds. Examples include:
Naphthyridine derivatives: Compounds with similar ring structures but different functional groups.
Quinolines: Heterocyclic compounds with a similar nitrogen-containing ring system.
Uniqueness
What sets this compound apart from similar compounds is its specific combination of the tetrahydro-naphthyridine ring and the acetic acid methyl ester group. This unique structure contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)acetate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.2ClH/c1-15-10(14)7-9-5-4-8-3-2-6-12-11(8)13-9;;/h4-5H,2-3,6-7H2,1H3,(H,12,13);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHKUSUSEPEDQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC2=C(CCCN2)C=C1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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